molecular formula C6H2Cl2N2O2S2 B176283 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 100130-48-1

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No. B176283
CAS RN: 100130-48-1
M. Wt: 269.1 g/mol
InChI Key: JLRRVYGVTOFMCM-UHFFFAOYSA-N
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Description

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that is related to various sulfonamide derivatives. It is characterized by the presence of a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a fused benzene ring structure. The molecule is further modified by the presence of a sulfonyl chloride group, which is a common functional group in organic chemistry known for its reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often begins with simpler aromatic acids or their functionalized derivatives. For instance, starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can lead to thiadiazole derivatives . In the case of this compound, a similar approach could be employed, with the necessary adjustments to introduce the sulfonyl chloride group at the appropriate position on the benzothiadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-thiadiazole derivatives, shows strong interactions between the sulfonyl group and the thiadiazole ring . These interactions can influence the bond lengths and angles within the molecule, leading to a distorted arrangement around the sulfur atom of the sulfonyl group. X-ray crystallography of similar compounds has revealed details such as close contacts between sulfur and oxygen atoms and the presence of through-conjugation involving the sulfonyl group and other functional groups on the aromatic ring .

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. They can react with water, alcohols, and amines to form sulfonic acids, esters, and amides, respectively . The presence of the sulfonyl chloride group in this compound would likely exhibit similar reactivity, allowing for the synthesis of a variety of derivatives through these types of chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the sulfonyl chloride group would make it a potentially reactive compound, sensitive to the presence of nucleophiles. The compound's solubility would depend on the nature of the solvent, with polar aprotic solvents likely being the most suitable for dissolving it due to the polar sulfonyl chloride group.

Scientific Research Applications

Overview

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that has been studied in various scientific research applications. Its unique chemical structure makes it a valuable reagent in the synthesis of complex molecules, which can be utilized in medicinal chemistry, materials science, and environmental studies.

Application in Medicinal Chemistry

One significant area of research involving this compound is in the field of medicinal chemistry. This compound has been utilized in the synthesis of various bioactive molecules, including those with potential anticancer, antibacterial, and anti-inflammatory properties. For instance, benzothiazoles, which can be derived from this compound, have shown a wide range of biological activities. They serve as key intermediates in the development of drugs that target diverse diseases (Pluta et al., 2011).

Role in Material Science

In the realm of materials science, this compound contributes to the development of organic optoelectronic materials. Benzothiadiazole derivatives are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. These materials are being explored for their efficiency and stability, aiming to enhance the performance of optoelectronic devices (Tam & Wu, 2015).

Environmental Applications

The compound also finds application in environmental studies, particularly in the field of advanced oxidation processes (AOPs). Research has been conducted to understand the impact of chloride ions, which can be derived from such compounds, on the efficiency of AOPs used for water treatment. These studies help in optimizing the conditions for the removal of pollutants and understanding the formation of by-products during the treatment process (Oyekunle et al., 2021).

Safety and Hazards

The safety information for 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride indicates that it has a signal word of “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRVYGVTOFMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587961
Record name 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100130-48-1
Record name 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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